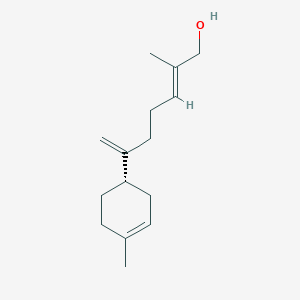

(Z)-lanceol

Description

Structure

3D Structure

Properties

CAS No. |

10067-29-5 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol |

InChI |

InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,15-16H,3-4,6,8-11H2,1-2H3/b13-5+/t15-/m1/s1 |

InChI Key |

HBVOEGGRCJCMLG-DTHCKZEYSA-N |

SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)CO |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)CC/C=C(\C)/CO |

Canonical SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)CO |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Z Lanceol

Factors Influencing (Z)-Lanceol Content in Natural Sources

Genetic Factors and Variability

The biosynthesis and accumulation of (Z)-lanceol in plants are influenced by a complex interplay of genetic and environmental factors. Research indicates significant variability in the concentration of this compound, particularly within populations of sandalwood species.

Genetic Influence on (Z)-Lanceol Content:

Intra- and Inter-species Variation: Studies on Santalum macgregorii have revealed substantial tree-to-tree variation in the levels of key fragrant compounds, including (Z)-lanceol, both within and among different populations. uni.lu Similarly, in Santalum austrocaledonicum, a large portion of the chemical variation (83.7%) is observed within populations, underscoring the role of genetic factors in this variability. mcw.edu

Geographical Provenance: Distinct geographical provenances can influence the chemical profile of essential oils. For instance, in Santalum macgregorii, trees from western provinces tend to exhibit higher levels of (Z)-lanceol, whereas those from eastern provinces are more characterized by (Z)-nuciferol content. thegoodscentscompany.comuni.lu This suggests a genetic adaptation or selective pressure linked to specific environments.

Correlations with Other Sesquiterpenes: Negative correlations have been observed between the concentrations of (Z)-α-santalol and (Z)-lanceol in Santalum macgregorii, with a stronger inverse relationship noted in certain populations (e.g., South Fly samples, r = -0.77) compared to others (r = -0.37). uni.lu Such correlations provide insights into shared or competing biosynthetic pathways.

Table 1: Variability of (Z)-Lanceol in Sandalwood Species

| Species | Plant Part | (Z)-Lanceol Concentration Range (%) | Key Correlating Compounds (if any) | Reference |

| Santalum album | Roots | ~2.0 | (Z)-α-santalol, (Z)-β-santalol, (Z)-γ-curcumen-12-ol | nih.gov |

| Santalum album | Heartwood | ~6.57 | (Z)-α-santalol, (Z)-β-santalol, (Z)-α-trans-bergamotol, epi-β-santalol | |

| Santalum macgregorii | Heartwood | 0-72 | (Z)-α-santalol (negative correlation) | thegoodscentscompany.comuni.lu |

| Santalum austrocaledonicum | Essential oil | High levels observed | α- and β-santalol | mcw.edu |

| Santalum insulare | Essential oil | 0.9-1.8 | (Z)-α-santalol, (Z)-β-santalol | |

| Santalum spicatum | Heartwood oil | Present | α- and β-santalene, α- and β-santalol, E,E-farnesol, dendrolasin | lipidmaps.org |

Developmental Stages of Host Plants

The concentration and profile of chemical compounds within plants, including (Z)-lanceol, can fluctuate significantly across different developmental stages. This dynamic change often reflects the plant's physiological needs, environmental interactions, and defensive strategies at various points in its life cycle.

Impact of Developmental Stage on (Z)-Lanceol Content:

Variable Yields: While specific detailed studies on (Z)-lanceol's variation across all developmental stages are limited, general trends in essential oil composition provide insight. For instance, in Salvia hypoleuca, the essential oil yield was observed to be lower during the vegetative stage (0.17%) compared to the flowering stage (0.25%).

Fluctuations in Concentration: In Salvia hypoleuca, the percentage of (Z)-lanceol in the essential oil varied across growth stages: 0.1% at the vegetative stage, increasing to 0.4% at the flowering stage, and then decreasing to 0.2% at the fruit stage. This suggests that the production of (Z)-lanceol may be optimized during specific periods of the plant's development, potentially linked to reproductive phases or increased metabolic activity.

General Metabolite Accumulation: Broader research on plant secondary metabolites indicates that their accumulation patterns are often stage-dependent. For example, in Plantago lanceolata, the content of various active compounds like iridoid glycosides, tannins, flavonoids, and phenolic acids was found to increase as the plant developed. Similarly, studies on Curcuma longa show variations in protein and curcumin (B1669340) content during different developmental phases of its rhizomes. These examples support the general principle that the chemical composition of a plant is not static but evolves with its growth.

Table 2: (Z)-Lanceol Content in Salvia hypoleuca at Different Growth Stages

| Growth Stage | (Z)-Lanceol Content (%) | Reference |

| Vegetative | 0.1 | |

| Flowering | 0.4 | |

| Fruit | 0.2 |

The precise mechanisms regulating these changes in (Z)-lanceol production throughout plant development warrant further investigation to fully understand their biological implications.

Isolation and Advanced Analytical Methodologies for Z Lanceol

Extraction and Isolation Techniques from Botanical Matrices

The initial step in obtaining (Z)-lanceol involves its extraction from plant material, followed by purification to isolate the compound from a multitude of other volatile components.

Hydrodistillation is a conventional and widely employed method for extracting essential oils from plant materials. nih.govmdpi.comscielo.org.pe The process involves co-distillation of the plant material with water. The steam carries the volatile compounds, including (Z)-lanceol, which are then condensed and collected. The resulting essential oil, a complex mixture of volatile molecules, is then separated from the aqueous phase. scielo.org.ped-nb.info This technique is effective for obtaining the crude essential oil which serves as the starting material for the isolation of (Z)-lanceol. Several studies have successfully used hydrodistillation to obtain essential oils containing (Z)-lanceol from various plant sources. d-nb.infoarabjchem.org

Table 1: Botanical Sources of (Z)-Lanceol Isolated via Hydrodistillation Press the headers to sort the table.

| Botanical Source | Plant Part | Reference |

|---|---|---|

| Santalum album (Sandalwood) | Heartwood | perfumerflavorist.com |

| Artemisia judaica | Aerial parts | arabjchem.org |

| Santalum spicatum | Wood | oup.comresearchgate.net |

Following extraction, the complex essential oil mixture must be subjected to further separation procedures to isolate pure (Z)-lanceol. cuni.cz Preparative chromatography is the cornerstone of this purification process, aiming to separate compounds in larger quantities compared to analytical chromatography. rotachrom.com

Column Chromatography: A fundamental technique for purification involves passing the essential oil through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.comsemanticscholar.org A solvent or a mixture of solvents (the mobile phase) is used to carry the components through the column. researchgate.net Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. By carefully selecting the solvent system, fractions enriched with (Z)-lanceol can be collected.

Medium Pressure Liquid Chromatography (MPLC): This technique is an enhancement of traditional column chromatography. One notable application in the separation of sandalwood oil components, which often contain (Z)-lanceol, involves using silver nitrate-impregnated silica gel as the stationary phase. nih.gov This specialized stationary phase allows for the quantitative separation of structurally similar sesquiterpenes. nih.gov

Preparative Gas Chromatography (Prep GC): As a technique with superior separation efficiency for volatile compounds, Prep GC is highly effective for isolating individual components from essential oils. researchgate.net The method combines the high-resolution separation of gas chromatography with a collection system at the end of the column, enabling the direct isolation of pure volatile compounds like (Z)-lanceol from the complex matrix. researchgate.net

Multidimensional Preparative Systems: For highly complex mixtures or for isolating low-concentration components, versatile multidimensional preparative systems have been developed. researchgate.net These systems hyphenate different chromatographic techniques, such as liquid chromatography with multidimensional gas chromatography (LC-GC-GC-prep), to reduce sample complexity and enhance the isolation of target compounds like (Z)-lanceol. nih.govresearchgate.net

Table 2: Overview of Advanced Preparative Separation Techniques Press the headers to sort the table.

| Technique | Principle | Application for (Z)-Lanceol | Reference |

|---|---|---|---|

| Column Chromatography | Differential partitioning of components between a solid stationary phase and a liquid mobile phase. | General purification of (Z)-lanceol from crude essential oil. | column-chromatography.comsemanticscholar.org |

| Medium Pressure Liquid Chromatography (MPLC) | Enhanced column chromatography using moderate pressure; can employ specialized stationary phases. | Separation of structurally similar sesquiterpenes in essential oils. | nih.gov |

| Preparative Gas Chromatography (Prep GC) | High-resolution separation of volatile compounds in the gas phase with subsequent collection of pure fractions. | Direct isolation of high-purity (Z)-lanceol from essential oils. | researchgate.net |

Advanced Chromatographic and Spectroscopic Characterization

Once isolated, or for the purpose of identification within a mixture, (Z)-lanceol is characterized using advanced analytical methods. Gas chromatography coupled with various detectors is the primary tool for this purpose.

Gas chromatography is the most universally employed analytical tool for the qualitative and quantitative analysis of complex volatile mixtures like essential oils. researchgate.net

Gas chromatography with a flame ionization detector (GC-FID) is a robust and sensitive technique for the quantitative analysis of organic compounds. nih.gov In GC-FID, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting current is measured and is proportional to the amount of the compound present. This technique is suitable for quantifying the components of essential oils, including (Z)-lanceol, due to its high sensitivity, stability, and wide linear range. nih.govedu.krd

For complex samples like West Australian sandalwood oil (Santalum spicatum), single-column GC may not have sufficient resolving power to separate all components. oup.comresearchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID offers enhanced peak resolution, allowing for the accurate quantification of individual components like (Z)-lanceol that might otherwise co-elute. oup.comresearchgate.net The choice of GC column is also critical; studies have shown that ionic liquid (IL) columns can provide baseline separation for all key markers in sandalwood oil, which is an improvement over standard columns like OV-1 or PEG-20M. unito.it

Gas chromatography-mass spectrometry (GC-MS) is the standard and most powerful technique for the definitive identification of volatile compounds. researchgate.netnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions are energetically unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org This fragmentation process creates a unique mass spectrum, which serves as a chemical "fingerprint" for the compound. youtube.com

The identification of (Z)-lanceol is achieved by two primary methods:

Mass Spectrum Matching: The experimentally obtained mass spectrum of the unknown peak is compared with reference spectra in extensive databases, such as the NIST library. d-nb.infonih.gov

Retention Index (RI) Comparison: The retention time of a compound is highly dependent on the specific analytical conditions. nih.gov To create a more universal identification parameter, the retention time is converted to a retention index (such as a Kováts or linear retention index) by running a series of n-alkane standards under the identical GC conditions. researchgate.net This calculated RI for the unknown peak is then compared with published RI values for authentic standards on the same or similar GC columns. d-nb.infonih.gov The combination of a high-quality mass spectral match and a consistent retention index provides a confident identification of the compound. nih.gov

Table 3: Reported Kovats Retention Indices for (Z)-Lanceol on Various GC Stationary Phases Press the headers to sort the table.

| Stationary Phase | Retention Index (I) | Reference |

|---|---|---|

| DB-5 | 1572 | nist.gov |

| HP-5 | 1572 | nist.gov |

| SE-52 | 1583 | nist.gov |

| DB-Wax | 2125 | nist.gov |

Gas Chromatography (GC) Techniques

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. chemistry-matters.comjeol.com This method is particularly well-suited for the analysis of complex volatile and semi-volatile mixtures like essential oils, where (Z)-lanceol is often a component. chemistry-matters.com In GCxGC, two columns with different stationary phase chemistries are coupled in series. jeol.com The effluent from the first-dimension column is sequentially trapped, concentrated, and then rapidly injected onto the second-dimension column. This process creates a highly detailed two-dimensional chromatogram with significantly increased peak capacity and resolution, enabling the separation of compounds that would otherwise co-elute in a single-column system. chemistry-matters.comnih.gov

When coupled with a Flame Ionization Detector (FID), GCxGC is a robust tool for the quantitative analysis of (Z)-lanceol. researchgate.netchromatographyonline.com The FID is known for its high sensitivity, wide linear range, and uniform response to hydrocarbons, making it ideal for accurate quantification. chemistry-matters.comchromatographyonline.com In the analysis of complex mixtures such as West Australian sandalwood oil, where (Z)-lanceol is a key component, single-column GC often fails to completely separate it from other structurally similar sesquiterpenes. researchgate.net The enhanced resolving power of GCxGC, however, can effectively separate these components, allowing for their precise quantification using FID. researchgate.net The combination of GCxGC for separation and FID for quantification provides a reliable method for determining the concentration of (Z)-lanceol in intricate matrices. researchgate.netchromatographyonline.com

A typical GCxGC-FID setup for the analysis of essential oils might involve a non-polar first-dimension column and a more polar second-dimension column to maximize the separation of compounds based on both boiling point and polarity. The resulting two-dimensional plot allows for the clear visualization and quantification of individual components, including (Z)-lanceol. researchgate.net

For the definitive identification of (Z)-lanceol, especially in complex samples, coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOFMS) is the method of choice. researchgate.net TOFMS offers high-speed data acquisition, which is essential to capture the very narrow peaks (often less than 100 ms (B15284909) wide) generated by the second-dimension column in GCxGC. researchgate.netnih.gov This combination provides a three-dimensional data set: retention time in the first dimension, retention time in the second dimension, and the mass spectrum. nih.gov

The high resolving power of GCxGC combined with the rapid and sensitive detection and identification capabilities of TOFMS allows for the confident identification of (Z)-lanceol even when it is present at low concentrations or co-elutes with other compounds in a one-dimensional separation. researchgate.netgcms.cz The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared against spectral libraries for positive identification. nih.gov This technique has been successfully applied to the detailed analysis of volatile organic compounds (VOCs) in various complex samples, including essential oils containing (Z)-lanceol. researchgate.net

Table 1: Comparison of GCxGC Detectors for (Z)-Lanceol Analysis

| Detector | Primary Use | Advantages for (Z)-Lanceol Analysis |

|---|---|---|

| Flame Ionization Detection (FID) | Quantification | High sensitivity, wide linear range, robust and reliable for concentration determination. chemistry-matters.comresearchgate.net |

| Time-of-Flight Mass Spectrometry (TOFMS) | Identification & Quantification | High-speed data acquisition, provides mass spectral information for definitive identification, high sensitivity. researchgate.netnih.gov |

Coupled Liquid Chromatography-Gas Chromatography (LC-GC) Systems

Coupled Liquid Chromatography-Gas Chromatography (LC-GC) is another advanced analytical approach that can be employed for the analysis of (Z)-lanceol, particularly in complex matrices that require pre-separation. chromatographyonline.com In this technique, a liquid chromatography step is used for initial sample fractionation, followed by the transfer of specific fractions to a gas chromatograph for further separation and analysis. jcu.edu.au

LC is well-suited for separating compounds based on their polarity and can handle non-volatile or thermally sensitive molecules. iltusa.com This initial separation can isolate the fraction containing sesquiterpene alcohols like (Z)-lanceol from a larger, more complex sample matrix. The selected fraction is then transferred to the GC system for high-resolution separation of the volatile components. This hyphenated technique combines the strengths of both LC and GC, offering enhanced selectivity and sensitivity for the analysis of target compounds in challenging samples. chromatographyonline.comrsc.org

Headspace Gas Chromatography (HS-GC)

Headspace Gas Chromatography (HS-GC) is a sample introduction technique that is particularly useful for the analysis of volatile compounds like (Z)-lanceol in solid or liquid samples. wikipedia.orgperkinelmer.com In HS-GC, the sample is placed in a sealed vial and heated to allow the volatile components to partition into the gas phase (the "headspace") above the sample. pharmtech.comchromatographyonline.com A portion of this headspace gas is then injected into the GC for analysis. wikipedia.org

The primary advantage of HS-GC is that it avoids the injection of non-volatile matrix components into the GC system, which can contaminate the instrument and interfere with the analysis. pharmtech.comchromatographyonline.com This results in cleaner chromatograms and less instrument maintenance. pharmtech.com HS-GC is widely used for the analysis of volatile organic compounds (VOCs) in a variety of matrices, including environmental samples, food and beverages, and pharmaceuticals. wikipedia.orgchromatographyonline.com For the analysis of (Z)-lanceol in plant materials or essential oil formulations, HS-GC can provide a simple and efficient method for sample preparation and introduction. perkinelmer.com

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry (MS) is a cornerstone technique for the definitive identification and sensitive quantification of (Z)-lanceol. rsc.orgescholarship.org When coupled with a chromatographic separation method like GC or LC, MS provides a powerful tool for analyzing complex mixtures. uab.edu In GC-MS, after the components of a mixture are separated by the GC column, they enter the mass spectrometer where they are ionized. thaiscience.info The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. jcu.edu.au

The fragmentation pattern observed in the mass spectrum of (Z)-lanceol serves as a molecular fingerprint, which can be compared to reference spectra in databases for confident identification. thaiscience.info This is crucial for distinguishing (Z)-lanceol from its isomers and other structurally related sesquiterpenoids that may have similar retention times in the GC. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity, allowing for the detection and quantification of (Z)-lanceol at very low concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules like (Z)-lanceol. jchps.comresearchgate.net While MS provides information about the molecular weight and fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net This technique is based on the magnetic properties of atomic nuclei and can provide data on the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. jchps.comcore.ac.uk

For the structural elucidation of (Z)-lanceol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. researchgate.net

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. slideshare.net

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure by establishing connectivity between atoms. core.ac.uk

NMR is essential for confirming the exact structure of a compound, including the stereochemistry of the double bond, which in the case of (Z)-lanceol is crucial for its correct identification. core.ac.uk Although it requires a larger amount of pure sample compared to MS, the detailed structural information it provides is invaluable for the unambiguous characterization of new or isolated natural products. researchgate.netnih.gov

Table 2: Summary of Analytical Techniques for (Z)-Lanceol

| Technique | Principle | Application for (Z)-Lanceol |

|---|---|---|

| GCxGC-FID | Two-dimensional chromatographic separation with flame ionization detection. | High-resolution separation and accurate quantification in complex mixtures. researchgate.net |

| GCxGC-TOFMS | Two-dimensional chromatographic separation with high-speed mass spectrometry. | Definitive identification and quantification, especially for trace components. researchgate.netgcms.cz |

| LC-GC | Liquid chromatography for initial fractionation followed by gas chromatography. | Analysis in complex matrices requiring pre-separation. chromatographyonline.com |

| HS-GC | Analysis of volatile components from the headspace of a sample. | Clean and efficient analysis of volatile (Z)-lanceol in various matrices. wikipedia.orgpharmtech.com |

| MS | Ionization and separation of molecules based on mass-to-charge ratio. | Identification via fragmentation patterns and sensitive quantification. escholarship.orgthaiscience.info |

| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation, including stereochemistry. jchps.comresearchgate.net |

Retention Index Determination and Database Development

The precise and reliable identification of chemical compounds is a fundamental requirement in analytical chemistry. In the analysis of complex mixtures such as essential oils, where numerous isomers and structurally similar compounds coexist, relying solely on mass spectrometry (MS) for identification can be inadequate. The integration of gas chromatographic retention indices (RI) provides a crucial layer of confirmation, significantly enhancing the confidence in compound identification. The retention index system normalizes retention times relative to a series of n-alkane standards, creating a more stable and transferable metric that is less susceptible to variations in analytical conditions than raw retention time. gcms.cz

Determination of Retention Index for (Z)-Lanceol

The retention index of a compound is determined by gas chromatography (GC) by running a sample containing the analyte along with a homologous series of n-alkanes (e.g., C8 to C30). The retention time of the analyte is then used to calculate its position relative to the n-alkanes that elute just before and after it. For temperature-programmed GC, the most commonly used method is the Linear Retention Index (LRI), calculated using the formula established by Van den Dool and Kratz.

The value of the retention index is highly dependent on the stationary phase of the GC column. Different stationary phases, with varying polarities, will interact with analytes differently, resulting in distinct elution orders and, consequently, different retention indices. For (Z)-lanceol, retention indices have been experimentally determined and reported on various types of columns, primarily non-polar and polar phases, which are standard in the analysis of essential oils and related natural products.

For instance, the National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive and widely referenced database, lists several retention index values for cis-Lanceol (a synonym for (Z)-Lanceol) on different column types. nist.govnist.gov These values, derived from multiple experimental measurements, serve as a benchmark for laboratories worldwide. The data in Table 1 illustrates the range of reported retention indices for (Z)-lanceol on different stationary phases.

Table 1: Reported Retention Indices for (Z)-Lanceol on Various GC Stationary Phases

| Stationary Phase Type | Reported Retention Index | Source |

|---|---|---|

| Non-polar column (temperature ramp) | 1753 | NIST WebBook nist.gov |

| Standard non-polar | 1583 | PubChem nih.gov |

| Semi-standard non-polar | 1525 | PubChem nih.gov |

| Polar column (temperature ramp) | 2518 | NIST WebBook nist.gov |

| Unspecified (Arithmetic Index) | 1760 | Diablo Analytical diabloanalytical.com |

Role in Database Development and Application

The systematic determination of retention indices for compounds like (Z)-lanceol is vital for the development and enrichment of chemical databases. nist.gov Large-scale databases, such as the NIST GC Retention Index Database, compile RI values for tens of thousands of compounds from numerous literature sources. researchgate.netsisweb.com These databases are indispensable tools for analytical chemists.

When a researcher analyzes a complex sample, such as sandalwood oil where (Z)-lanceol is a known constituent, the process involves separating the components via GC and detecting them with MS. thaiscience.info The mass spectrum of an unknown peak might suggest several possible candidate compounds from a spectral library search. By calculating the experimental retention index of that peak and comparing it against the values stored in a database for the candidate compounds, the number of possibilities can be drastically reduced. This two-dimensional approach—using both mass spectral similarity and retention index matching—provides a much higher degree of certainty in the final identification. nist.gov

The inclusion of (Z)-lanceol's RI data in these libraries facilitates its rapid and accurate identification, helping to distinguish it from other sesquiterpenoids that may have similar mass spectra. The continuous effort to populate and refine these databases with high-quality, experimentally determined retention indices under standardized conditions is crucial for advancing research in natural product chemistry and many other fields. researchgate.netsemanticscholar.org

Biosynthesis and Metabolic Pathways of Z Lanceol

Precursor Compounds and Initial Enzymatic Steps

The synthesis of sesquiterpenes, including (Z)-lanceol, begins with the formation of universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov

Farnesyl Diphosphate (FPP) as a Key Sesquiterpene Precursor

Farnesyl diphosphate (FPP) (PubChem CID: 161834) is a crucial fifteen-carbon (C15) precursor for the biosynthesis of all sesquiterpenes, including (Z)-lanceol. nih.govresearchgate.netmdpi.comresearchgate.net FPP is formed by the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) (PubChem CID: 171836) with one molecule of dimethylallyl diphosphate (DMAPP) (PubChem CID: 643936), a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS or FDS) (PubChem CID: 11099). nih.govmdpi.comfrontierspartnerships.orgbibliotekanauki.plnih.gov This enzyme is a homodimer and typically possesses two aspartate-rich motifs that facilitate substrate binding. frontierspartnerships.orgbibliotekanauki.pl The stereochemistry of the double bonds in the growing hydrocarbon chain is critical for subsequent enzymatic reactions. nih.gov FPP serves as a central branch point in the isoprenoid pathway, leading to the synthesis of various essential metabolites beyond sesquiterpenes, such as sterols, farnesylated proteins, dolichols, heme a, and ubiquinones. nih.govfrontierspartnerships.org

Mevalonate (B85504) and Non-Mevalonate Pathways in Sesquiterpene Synthesis

In higher plants, the five-carbon building blocks, IPP and DMAPP, are derived from two independent biosynthetic pathways located in different cellular compartments: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.govpnas.orgnih.govbiorxiv.orgresearchgate.netwikipedia.org

Mevalonate (MVA) Pathway : The MVA pathway (PubChem CID: 100067) is primarily localized in the cytosol and is traditionally considered the main source of IPP and DMAPP for sesquiterpene and triterpene biosynthesis. nih.govnih.govpnas.orgnih.govbiorxiv.orgresearchgate.netwikipedia.orgscielo.brresearchgate.netresearchgate.netresearchgate.net This pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by further enzymatic steps to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. scielo.brresearchgate.net Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP. scielo.br

Non-Mevalonate (MEP) Pathway : The MEP pathway (PubChem CID: 100068), also known as the deoxyxylulose 5-phosphate (DXP) pathway, operates in the plastids. nih.govnih.govpnas.orgnih.govbiorxiv.orgresearchgate.netwikipedia.orgresearchgate.netias.ac.in While initially thought to exclusively provide precursors for monoterpenes, diterpenes, and tetraterpenes, recent research indicates that the MEP pathway can also contribute to sesquiterpene formation in some plant species, such as snapdragon flowers. nih.govpnas.orgnih.govbiorxiv.orgresearchgate.net This suggests a potential cross-talk or transport of isoprenoid intermediates (IPP and DMAPP) from plastids to the cytosol for sesquiterpene synthesis. nih.govpnas.orgbiorxiv.orgresearchgate.net

The distribution of these pathways and their contribution to different terpenoid classes are summarized in the table below:

| Pathway Name | Location | Primary Terpenoid Products |

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes, Triterpenes, Sterols, Ubiquinones |

| MEP Pathway | Plastids | Hemiterpenes, Monoterpenes, Diterpenes, Tetraterpenes, Carotenoids |

Terpene Synthase (TPS) and Cytochrome P450 (CYP) Activities

The conversion of the linear FPP precursor into the diverse array of sesquiterpenes, including (Z)-lanceol, involves the action of specialized enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP). plos.orgmdpi.comnih.govmdpi.comresearchgate.net

Enzymatic Divergence in Sesquiterpenoid Pathways (e.g., (Z)-Lanceol vs. Santalols)

Terpene synthases initiate the cyclization of FPP, leading to a variety of sesquiterpene hydrocarbons. researchgate.netnih.govmdpi.combioinformatics.nl The subsequent hydroxylation of these hydrocarbons by cytochrome P450 enzymes can yield sesquiterpene alcohols like (Z)-lanceol and santalols. plos.orgmdpi.comnih.govoup.com

For instance, in Santalum album (sandalwood), santalene synthase (SaSSy) (PubChem CID: 11099) catalyzes the cyclization of (E,E)-FPP into a mixture of sesquiterpene olefins, including α-, β-, and epi-β-santalene, and α-exo-bergamotene. nih.govplos.orgnih.govoup.commdpi.comresearchgate.netplos.org These sesquiterpene hydrocarbons are then hydroxylated by specific cytochrome P450 enzymes, such as those from the CYP76F subfamily, to produce the corresponding sesquiterpene alcohols like santalols and bergamotols. plos.orgmdpi.comoup.comresearchgate.netplos.org Notably, the CYP736A167 enzyme from S. album has been shown to selectively synthesize (Z)-α/β-santalol and (Z)-α-exo-bergamotol in vitro. mdpi.comresearchgate.net

While (Z)-lanceol (PubChem CID: 5281515) is also a significant component of sandalwood oil, its specific enzymatic pathway diverges from that of the santalols at certain points. nih.govmdpi.comresearchgate.net Although both originate from FPP, different terpene synthases and/or cytochrome P450 enzymes are responsible for their distinct structural outcomes. (Z)-lanceol is present in Santalum album and Santalum spicatum heartwood oil. nih.govmdpi.comresearchgate.netnih.govdrewno-wood.pl Its content can vary significantly across different Santalum species and even within populations of the same species. mdpi.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com

Functional Characterization of Sesquiterpene Synthases

Sesquiterpene synthases (STSs) are key enzymes in the biosynthesis of sesquiterpenes, catalyzing the cyclization of FPP. researchgate.netresearchgate.netmdpi.combioinformatics.nl These enzymes typically contain conserved aspartate-rich motifs (e.g., DDXXD and (N, D) DXX (S, T) XXXE motifs) that are crucial for their catalytic activity. mdpi.com These motifs interact with cofactor Mg2+ and the pyrophosphate group of FPP, forming a stable complex that facilitates the removal of the pyrophosphate group and the generation of a carbocation intermediate, which then undergoes a series of cyclizations and rearrangements to form the final sesquiterpene products. researchgate.netmdpi.combioinformatics.nl

Functional characterization of STSs often involves in vitro enzyme assays with FPP as a substrate and heterologous expression in model organisms like Escherichia coli or Saccharomyces cerevisiae. researchgate.netmdpi.com For example, studies have identified and characterized various sesquiterpene synthases from Santalum album, including santalene synthases (SaSSy), bisabolene (B7822174) synthases (SaBS), and sesquisabinene synthases (SaSQS1, SaSQS2), demonstrating their ability to convert FPP into specific sesquiterpene products. researchgate.netnih.gov The specific product profiles of these synthases determine the diversity of sesquiterpenes produced by a plant. mdpi.com

Regulation of (Z)-Lanceol Biosynthesis

The biosynthesis of (Z)-lanceol, like other secondary metabolites, is subject to complex regulatory mechanisms influenced by both endogenous and environmental factors. scielo.brmdpi.com While specific studies focusing solely on the regulation of (Z)-lanceol biosynthesis are limited, insights can be drawn from the broader regulation of sesquiterpenoid pathways in plants, particularly in Santalum species where (Z)-lanceol is a notable component.

Environmental factors, such as drought stress, have been shown to induce the expression of genes involved in sesquiterpenol synthesis pathways, including those leading to santalol (B192323), which shares biosynthetic precursors with (Z)-lanceol. oup.com For instance, drought treatment significantly upregulates the expression of genes like SaIPPI, SaGDS, SaFDS, SaSSY, and SaCYP736A167 in Santalum album, all of which are part of the santalol synthesis pathway. oup.com Abscisic acid (ABA), a plant hormone, also plays a role in mediating drought-responsive genes, including SaCYP736A167. oup.com

Transcription factors (TFs) are crucial endogenous regulators of plant secondary metabolism, initiating the expression of genes encoding enzymes in biochemical pathways. scielo.brmdpi.com Families of transcription factors such as MYB, WRKY, bHLH, AP2/ERF, and bZIP are known to have significant regulatory effects on plant terpenoid biosynthesis. mdpi.com The content of sesquiterpenes in sandalwood heartwood, including (Z)-lanceol, is influenced by the activity of santalene synthases and the subsequent P450 activities. mdpi.commdpi.com Tree age can also significantly influence the yield and quality of essential oils, including the proportions of individual compounds like (Z)-lanceol. mdpi.comresearchgate.net Genetic variation within plant populations also contributes to the variability in sesquiterpene composition. mdpi.comtandfonline.comtandfonline.com

Chemical Ecology and Ecological Roles of Z Lanceol

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

(Z)-Lanceol is a sesquiterpenoid, a class of natural products widely recognized for their involvement in plant defense strategies against a range of biological threats nih.gov. These secondary metabolites are not directly essential for plant growth or development but are crucial for survival in challenging environments libretexts.org.

One notable source of (Z)-lanceol is sandalwood oil, extracted from species like Santalum album. The sesquiterpenoids found in sandalwood oil are implicated in warding off pathogens, suggesting a protective role for (Z)-lanceol in this context nih.gov. Furthermore, studies have identified (Z)-lanceol acetate (B1210297) as a minor but active constituent in the crude extract of the endophytic fungus Fusarium sp. MFLUCC16-1462. This fungal extract has demonstrated significant antifungal activity against Magnaporthe oryzae, the causative agent of rice blast disease, indicating that (Z)-lanceol acetate contributes to this inhibitory effect tci-thaijo.orgtci-thaijo.org.

Beyond fungal interactions, plant secondary metabolites, including terpenoids such as (Z)-lanceol, function as defense mechanisms against predation by microorganisms, insects, and herbivores imist.manih.govnih.gov. Plants employ both direct defenses, which include physical barriers and toxic chemicals, and indirect defenses, such as the emission of volatile compounds that attract the natural enemies of herbivores nih.gov. As a volatile sesquiterpenoid, (Z)-lanceol likely contributes to these chemical defense strategies. For instance, the essential oil of Tanacetum corymbosum, which contains (Z)-lanceol, has exhibited promising antibacterial and antifungal activities ichem.md. Similarly, the essential oil derived from Zygophyllum fabago L., also containing (Z)-lanceol acetate, has shown anti-fungal and anti-bacterial properties florajournal.com.

The involvement of (Z)-lanceol in plant defense is summarized in the table below:

| Plant/Organism Source | Compound Form | Associated Defense Activity | Reference |

| Santalum album | (Z)-Lanceol | Warding off pathogens | nih.gov |

| Fusarium sp. | (Z)-Lanceol acetate | Antifungal against Magnaporthe oryzae | tci-thaijo.orgtci-thaijo.org |

| Tanacetum corymbosum | (Z)-Lanceol | Antibacterial/Antifungal | ichem.md |

| Zygophyllum fabago L. | (Z)-Lanceol acetate | Anti-fungal/Anti-bacterial | florajournal.com |

Interactions with Surrounding Organisms and Ecosystem Dynamics

Plants engage in complex communication with their environment and surrounding organisms, often mediated by chemical signals, including VOCs and water-soluble molecules usp.brmdpi.com. These interactions are crucial for ecosystem dynamics, influencing processes such as competition, defense, and mutualisms.

Allelochemicals, a broad category of plant-released compounds that include terpenoids, can negatively impact the growth and establishment of neighboring plants, thereby influencing community structure and ecosystem dynamics nih.gov. While direct evidence for (Z)-lanceol as a standalone allelochemical is limited, its presence in essential oils known for allelopathic effects suggests a potential contribution. For example, the essential oil of Curcuma zedoaria, which contains (Z)-lanceol, has demonstrated allelopathic effects on the seed germination and seedling growth of target species like lettuce and tomato, indicating its potential for natural weed control researchgate.netscispace.com. This suggests that (Z)-lanceol, as a component of such complex mixtures, may play a role in plant-plant interference.

The variation in the proportion of (Z)-lanceol within a plant species can also reflect its dynamic interaction with the environment. In Santalum macgregorii, the heartwood oil exhibits significant tree-to-tree variation in key fragrant compounds, including (Z)-lanceol. This variability is influenced by different associations between oil constituents and environmental factors across populations, highlighting its contribution to the tree's chemical profile and its adaptation within its specific ecosystem tandfonline.com.

Furthermore, the presence of (Z)-lanceol acetate in the crude extract of endophytic fungi, such as Fusarium sp. MFLUCC16-1462, underscores its involvement in the intricate interactions between endophytes, their host plants, and other microorganisms. These interactions can significantly influence the production of secondary metabolites, shaping the chemical landscape of the plant and its immediate environment tci-thaijo.orgnih.gov.

Contribution to Plant Volatile Organic Compound (VOC) Profiles

(Z)-Lanceol is a recognized sesquiterpene alcohol that contributes to the distinctive VOC profiles of various plant species nih.govichem.mdflorajournal.comtandfonline.commdpi.comdrewno-wood.plimist.ma. VOCs are crucial for plant communication, defense, and interactions with the broader environment nih.govcabidigitallibrary.orgbiorxiv.orgchemistryviews.org.

It is a notable component of the essential oil derived from Santalum album (Indian sandalwood), where it co-occurs with other odor-intensive compounds like α- and β-santalol nih.govdrewno-wood.pl. The concentration of (Z)-lanceol in S. album oil can vary, contributing to the diversity of sandalwood chemotypes drewno-wood.pl. Similarly, (Z)-lanceol has been identified as a constituent in the essential oils of Ocimum basilicum (basil) mdpi.com.

The heartwood oil of Santalum macgregorii is particularly rich in volatile compounds, with (Z)-lanceol being one of the key components. Its proportion in this species can range significantly, from negligible to as high as 72%, demonstrating its substantial and variable contribution to the plant's unique volatile signature tandfonline.com. This variability suggests that (Z)-lanceol's presence is not static but rather a dynamic element of the plant's chemical expression, potentially influenced by genetic factors, environmental conditions, or developmental stages.

Another instance of its contribution to VOC profiles is in Zygophyllum fabago L., where (Z)-lanceol acetate is a component of the essential oil florajournal.com. The diverse occurrence of (Z)-lanceol across different plant families highlights its widespread importance as a volatile compound that mediates various ecological functions.

Advanced Research Avenues and Future Directions for Z Lanceol

The unique chemical structure and biological potential of (Z)-lanceol have positioned it as a subject of growing interest in phytochemical and pharmacological research. Future investigations are poised to delve deeper into its therapeutic capabilities by exploring its structure-activity relationships and employing advanced computational techniques. These research avenues aim to unlock the full potential of (Z)-lanceol and its analogues as lead compounds for drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.